molecular formula C₁₄H₂₆O₂ B050241 5Z-tetradecenoic acid CAS No. 5684-70-8

5Z-tetradecenoic acid

Cat. No.: B050241
CAS No.: 5684-70-8
M. Wt: 226.35 g/mol
InChI Key: AFGUVBVUFZMJMX-KTKRTIGZSA-N
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Description

5Z-Tetradecenoic acid: is an unsaturated fatty acid with the molecular formula C14H26O2 . It is characterized by a double bond in the fifth position from the carboxyl end, in the cis configuration. This compound is an intermediate in the oxidation of unsaturated fatty acids and is incorporated into triglycerides but not phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5Z-tetradecenoic acid can be achieved through a Wittig reaction. The general procedure involves the reaction of (4-carboxybutyl)triphenylphosphonium bromide with sodium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. This is followed by the addition of nonan-1-al in tetrahydrofuran, resulting in the formation of the desired unsaturated carboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of fatty acid synthesis and purification apply. This typically involves large-scale chemical synthesis followed by purification processes such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5Z-tetradecenoic acid can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or hydroxylated products.

    Reduction: The double bond in this compound can be reduced to form tetradecanoic acid.

    Substitution: The carboxyl group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Acidic or basic catalysts can be used for esterification reactions.

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Tetradecanoic acid.

    Substitution: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: 5Z-tetradecenoic acid is used as a model compound in studies of fatty acid metabolism and oxidation. It serves as a reference compound in analytical chemistry for the identification and quantification of unsaturated fatty acids .

Biology: In biological research, this compound is studied for its role in metabolic pathways, particularly in the context of mitochondrial beta-oxidation defects. It is found in the tissues of patients with very long-chain acyl-CoA dehydrogenase deficiency .

Medicine: The compound has potential diagnostic applications in metabolomics, particularly for the early detection of diseases such as non-small cell lung cancer. It is one of the metabolites identified in the serum of patients with early-stage lung cancer .

Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

  • 9E-Tetradecenoic acid
  • 5Z-Dodecenoic acid
  • 14-Hydroxy-5Z-tetradecenoic acid
  • 16-Hydroxy-5-hexadecenoic acid

Comparison: 5Z-tetradecenoic acid is unique due to its specific double bond position and configuration. Compared to 9E-tetradecenoic acid, which has a double bond in the ninth position, this compound has different chemical reactivity and biological roles. The presence of hydroxyl groups in compounds like 14-hydroxy-5Z-tetradecenoic acid and 16-hydroxy-5-hexadecenoic acid adds additional functional groups that can participate in further chemical reactions .

Properties

IUPAC Name

(Z)-tetradec-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGUVBVUFZMJMX-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5Z-Tetradecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5684-70-8
Record name cis-5-Tetradecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5684-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5Z-Tetradecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005684708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5Z-TETRADECENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V30VR06B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5Z-Tetradecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of physeteric acid?

A1: Physeteric acid is found naturally in various marine organisms. It was first discovered in sperm whale oil, specifically in both the head oil and blubber oil. [, ] Later, it was also identified as a major component in the essential oil extracted from the leaves of Eugenia stigmatosa DC., a plant native to South America. []

Q2: What is the chemical structure of physeteric acid?

A2: Physeteric acid is a monounsaturated fatty acid with the systematic name (5Z)-tetradecenoic acid. Its molecular formula is C14H26O2. The structure consists of a 14-carbon chain with a cis double bond between the 5th and 6th carbon atoms from the carboxyl group. [, ]

Q3: What are the potential industrial applications of physeteric acid?

A3: Physeteric acid can be used as a precursor in the synthesis of longer-chain diacids and diesters through chemical processes like pyrolysis, ethanolysis, metathesis, and hydrogenation. These synthesized compounds, such as dodecanedioic acid (from physeteric acid) or tetradecanedioic acid (from lauroleic acid), have potential applications in various industries, including the production of polymers, lubricants, and cosmetics. []

Q4: Are there any known analytical techniques to identify and quantify physeteric acid?

A4: Early research relied on chemical derivatization and degradation to determine the structure of physeteric acid. [, ] Modern analytical techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) allow for the identification and quantification of physeteric acid in complex mixtures, such as essential oils. []

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